molecular formula C21H27NO3 B051707 Propafenone CAS No. 8002-74-2

Propafenone

Cat. No.: B051707
CAS No.: 8002-74-2
M. Wt: 341.4 g/mol
InChI Key: JWHAUXFOSRPERK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Paraffin, also known as mineral oil, is a mixture of higher alkanes from a mineral source, such as petroleum . It primarily targets the skin and the gastrointestinal tract . In the skin, it acts as an emollient and occlusive agent, preventing the loss of water and allowing greater hydration of the epidermis . In the gastrointestinal tract, it functions as a lubricant laxative, aiding in the relief of constipation .

Mode of Action

Paraffin interacts with its targets in a few key ways. On the skin, it sits on the surface and in spaces between cells, providing a hydrophobic barrier . This barrier prevents trans-epidermal water loss, trapping water in the skin and leading to increased hydration . In the gastrointestinal tract, paraffin works by coating the surface of the stools, helping them retain water and move out of the body more easily .

Biochemical Pathways

The biochemical pathways affected by paraffin are primarily related to hydration and lubrication. In the skin, paraffin’s hydrophobic barrier function helps maintain the skin’s natural moisture balance . In the gastrointestinal tract, paraffin’s lubricating action aids in stool passage . Additionally, paraffin therapy in traditional Chinese medicine has been shown to improve blood circulation, promote the absorption and mechanization of hematoma, and regulate the endocrine system .

Pharmacokinetics

It is generally considered that paraffin, due to its large molecular size and hydrophobic nature, is minimally absorbed in the gastrointestinal tract and is largely excreted unchanged .

Result of Action

The primary result of paraffin’s action is increased skin hydration and relief from constipation. By preventing water loss from the skin, paraffin helps treat and prevent dry, rough, scaly, itchy skin and minor skin irritations . As a laxative, it aids in the passage of stools, providing relief from constipation .

Action Environment

The action of paraffin can be influenced by various environmental factors. For instance, in traditional Chinese medicine, the effectiveness of paraffin therapy can be enhanced by combining it with other treatments such as meridians, acupoints, drugs, and hyperthermia .

Biochemical Analysis

Biochemical Properties

Paraffin is generally considered chemically and biologically inert . Some constituents of paraffin can be absorbed and catabolized, exerting biological effects

Cellular Effects

The effects of paraffin on cells are not well characterized. Studies have shown that paraffin microparticles can affect key physiological processes in certain marine organisms . For example, exposure to paraffin microparticles resulted in significant changes in the activity of certain enzymes in the marine polychaete Hediste diversicolor .

Molecular Mechanism

It is known that some constituents of paraffin can be absorbed and catabolized, potentially influencing cellular processes .

Temporal Effects in Laboratory Settings

It is known that paraffin is relatively stable and does not readily degrade .

Dosage Effects in Animal Models

The effects of different dosages of paraffin in animal models are not well studied. Studies on marine organisms have shown that the effects of paraffin can vary depending on the size of the paraffin particles and the density of the paraffin in the environment .

Metabolic Pathways

The metabolic pathways involving paraffin are not well characterized. It is known that some constituents of paraffin can be absorbed and catabolized .

Transport and Distribution

It is known that paraffin can be absorbed and catabolized, suggesting that it may be transported within cells .

Subcellular Localization

The subcellular localization of paraffin is not well characterized. Given that some constituents of paraffin can be absorbed and catabolized, it is possible that paraffin or its metabolites may be localized to specific compartments or organelles within cells .

Chemical Reactions Analysis

Propafenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, leading to the formation of metabolites.

    Reduction: It can also undergo reduction reactions.

    Substitution: this compound can participate in substitution reactions, particularly involving its aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically metabolites that retain some of the pharmacological activity of the parent compound .

Scientific Research Applications

Propafenone has several scientific research applications:

Comparison with Similar Compounds

Propafenone is similar to other class 1C antiarrhythmic drugs, such as flecainide. it differs in its additional beta-adrenergic blocking activity, which can cause bradycardia and bronchospasm . Other similar compounds include metoprolol and rivaroxaban, which are used for similar indications but have different mechanisms of action .

By understanding the unique properties and applications of this compound, researchers and clinicians can better utilize this compound in various scientific and medical fields.

Properties

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34183-22-7 (hydrochloride)
Record name Propafenone [INN:BAN]
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DSSTOX Substance ID

DTXSID9045184
Record name Propafenone
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Molecular Weight

341.4 g/mol
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Physical Description

Solid
Record name Propafenone
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Solubility

Slightly soluble, 7.58e-03 g/L
Record name Propafenone
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Mechanism of Action

The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy., The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6., Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle.
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CAS No.

54063-53-5
Record name Propafenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of paraffin?

A1: Paraffin waxes are mixtures of hydrocarbons, primarily alkanes, and do not have a single molecular formula or weight. They are typically represented by the general formula CnH2n+2, where n is a large number, usually ranging from 20 to 40. []

Q2: What spectroscopic techniques are used to characterize paraffin?

A2: Researchers employ a variety of spectroscopic methods to analyze paraffin, including Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy. These techniques help determine chemical composition and identify functional groups present in paraffin samples. [, ]

Q3: How compatible is paraffin with biological materials?

A3: Studies have investigated the use of paraffin in tissue engineering. Research suggests that blending paraffin wax with polymers like Poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) can create patches with suitable mechanical properties and enhanced cell adhesion for potential use in tissue repair. []

Q4: How does temperature affect paraffin's stability and application?

A4: Temperature significantly influences paraffin's physical state and therefore its applications. Paraffin transitions from solid to liquid at specific melting points, a property exploited in thermal energy storage systems. For example, paraffin wax can store solar energy by melting during the day and releasing heat upon solidifying at night. [, ]

Q5: Are there methods to enhance paraffin's thermal properties for energy storage?

A5: Yes, incorporating nanoparticles into paraffin wax can improve its thermal conductivity and heat storage capacity. Research indicates that dispersing alpha-alumina (Al2O3) nanoparticles into paraffin wax can create nanocomposites with superior thermal performance compared to pure paraffin wax. []

Q6: Can paraffin be modified to enhance its properties in specific applications?

A6: Yes, paraffin can be chemically modified. One example is the synthesis of cationic rosin/paraffin emulsions (CRPE) using paraffin, rosin, and cationic polymeric emulsifiers. These emulsions have potential applications as sizing agents in the paper industry. []

Q7: Are computational methods used to study paraffin?

A7: Yes, computational fluid dynamics (CFD) simulations and modeling tools are employed to study the flow behavior of paraffin in oil pipelines. These simulations assist in understanding and mitigating wax deposition issues during oil production. []

Q8: How is paraffin content analyzed in various matrices?

A8: Gas chromatography coupled with a flame ionization detector (GC-FID) is a common technique used to quantify paraffin in complex samples. This method allows for the separation and detection of individual paraffin hydrocarbons based on their boiling points. []

Q9: What are the environmental concerns related to paraffin?

A9: Paraffin waxes are derived from petroleum, a non-renewable resource. Their production and disposal can have environmental impacts.

Q10: Are there sustainable alternatives to paraffin-based products?

A10: Research is exploring alternatives to paraffin wax, such as those derived from renewable sources like vegetable oils and bio-based polymers, to reduce reliance on petroleum-based products. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.